2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)21-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,21H,7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKOJSYQFMMPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320880 | |
| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34025-58-6 | |
| Record name | NSC366062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Diphenyl 3 Azabicyclo 3.3.1 Nonan 9 One
Classic Mannich Reaction Approaches for the 3-Azabicyclo[3.3.1]nonan-9-one Core Structure
The Mannich reaction stands as the most fundamental and widely employed method for synthesizing the 3-azabicyclo[3.3.1]nonan-9-one (3-ABN) framework. nih.govchemijournal.com This multicomponent reaction offers a straightforward pathway to this complex heterocyclic system from simple, readily available starting materials.
Three-Component Condensation Utilizing Ketones, Aldehydes, and Ammonium (B1175870) Acetate (B1210297)
The archetypal synthesis of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one involves a one-pot, three-component condensation. This reaction brings together a cyclic ketone (typically cyclohexanone), two equivalents of an aromatic aldehyde (benzaldehyde), and a source of ammonia (B1221849), most commonly ammonium acetate. nih.govresearchgate.net The reaction is typically carried out in a polar protic solvent such as ethanol (B145695). nih.govtandfonline.com
The general scheme for this condensation is as follows:
Reactants: Cyclohexanone, Benzaldehyde (B42025), Ammonium Acetate
Product: this compound
This method is valued for its operational simplicity and efficiency in assembling the bicyclic core. koreascience.kr The carbonyl group at the C-9 position, which is a characteristic feature of this synthesis, also serves as a versatile handle for further functionalization of the molecule. chemijournal.com
Mechanistic Elucidation of the Mannich Pathway Versus Michael Addition
While the three-component condensation is well-established, the precise mechanistic pathway has been a subject of investigation. Two primary routes have been considered: a classic Mannich reaction sequence or a pathway involving an initial double aldol (B89426) condensation to form 2,6-dibenzylidenecyclohexanone, followed by a Michael addition of ammonia. ingentaconnect.comnih.gov
Influence of Reaction Conditions on Yield and Stereoisomer Formation
The outcome of the Mannich condensation, including both the chemical yield and the stereochemistry of the resulting bicyclic structure, is sensitive to various reaction conditions. The 3-ABN heterocycles can exist in different conformations, such as chair-chair or boat-chair, with the phenyl groups typically occupying equatorial positions to minimize steric hindrance. chemijournal.comnih.gov
Key factors influencing the reaction include:
Solvent: Polar aprotic and protic solvents like ethanol are commonly used. nih.govchemijournal.com
Temperature: Reactions are often heated to reflux to ensure completion. nih.gov
Stoichiometry: The molar ratio of the reactants (ketone, aldehyde, and ammonia source) is critical for optimizing the yield and minimizing side products. A common ratio used is 1:2:2 for ketone:aldehyde:ammonium acetate.
The reaction generally produces the thermodynamically more stable stereoisomer where the two phenyl groups at the C-2 and C-4 positions are in an equatorial orientation, leading to a stable chair-chair conformation for the two six-membered rings. nih.gov
Tandem Cyclization and One-Pot Synthesis Strategies for the Azabicyclic Scaffold
The three-component Mannich condensation is inherently a tandem and one-pot process, representing an efficient strategy for building the azabicyclic scaffold. koreascience.kr This approach combines multiple bond-forming events in a single reaction vessel without the need to isolate intermediates, thereby increasing efficiency and reducing waste. The reaction between a cyclic ketone, an aldehyde, and ammonium acetate exemplifies a tandem Mannich reaction where two molecules of the aldehyde react sequentially to build the final bicyclic product. ingentaconnect.com
Synthesis of Derivatives with Varied Substituents at the Phenyl Rings
The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives by simply changing the starting aromatic aldehyde. This has been exploited to create a library of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with various electron-donating and electron-withdrawing substituents on the phenyl rings. tandfonline.com
For example, using substituted benzaldehydes such as 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, or 3-methoxybenzaldehyde (B106831) in place of benzaldehyde leads to the corresponding disubstituted bicyclic ketones. tandfonline.com This protocol has been shown to work well with a range of substituents, demonstrating the robustness of the synthetic method. researchgate.net
The table below summarizes the synthesis of several derivatives using cyclohexanone, the respective substituted benzaldehyde, and ammonium acetate in ethanol.
| Compound ID | Ar (Aryl Group) | Yield (%) |
| 1 | Phenyl | 89 |
| 2 | 4-Fluorophenyl | 85 |
| 3 | 3-Fluorophenyl | 82 |
| 4 | 4-Chlorophenyl | 88 |
| 5 | 3-Chlorophenyl | 84 |
| 6 | 4-Methylphenyl | 86 |
| 7 | 3-Methoxyphenyl | 80 |
| 8 | 3,4-Dimethoxyphenyl | 78 |
| Data sourced from P. Nanthakumar, et al. (2012). tandfonline.com |
Stereoselective Synthetic Pathways for this compound
While the standard Mannich condensation often yields the thermodynamically stable diequatorial isomer with high selectivity, achieving absolute stereocontrol (enantioselectivity) requires more sophisticated strategies. The development of stereoselective synthetic pathways is a key area of research for accessing specific enantiomers of bicyclic compounds. For related 9-azabicyclo[3.3.1]nonan-3-one systems, stereoselective approaches have been developed that involve intramolecular Mannich cyclizations. mdpi.com These methods often employ chiral auxiliaries or organocatalysts to direct the stereochemical outcome of the cyclization step. mdpi.com However, specific literature detailing a highly enantioselective synthesis for this compound itself is less common, with most syntheses focusing on the diastereoselective formation of the diequatorial product.
Chemical Reactivity and Functionalization of 2,4 Diphenyl 3 Azabicyclo 3.3.1 Nonan 9 One
Transformations at the Carbonyl Group (C-9)
The C-9 ketone of the 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one scaffold is a focal point for a wide array of chemical reactions. Its reactivity is typical of a cyclic ketone, enabling nucleophilic additions and condensation reactions that lead to a diverse range of functionalized derivatives. These transformations are crucial for building libraries of compounds for biological screening and for creating intermediates for further synthetic elaborations.
Formation of Oxime Derivatives and O-Benzyloximes
The carbonyl group of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones readily undergoes condensation with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime derivatives. This reaction is a standard method for converting ketones into oximes and serves as a stepping stone for further functionalization.
These oximes can be further derivatized to O-alkyloximes, such as O-benzyloximes. The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloximes has been accomplished, and the stereochemistry of these compounds has been established through spectral and crystal studies. For instance, the reaction of the parent ketone with benzyloxyammonium chloride yields the corresponding O-benzyloxime. These derivatives have been synthesized and screened for their antimicrobial activities.
A general procedure for the synthesis of oxime ethers involves refluxing the ketone with the appropriate hydroxylamine hydrochloride derivative and sodium acetate (B1210297) in a solvent like ethanol (B145695).
Table 1: Synthesis of Oxime Derivatives
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Hydroxylamine Hydrochloride | This compound Oxime | google.com |
Synthesis of Hydrazone Derivatives (e.g., Thiosemicarbazones, Thienoyl Hydrazones)
The condensation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with various hydrazine (B178648) derivatives provides a straightforward route to a wide range of hydrazones. These reactions are typically catalyzed by a few drops of acetic acid and carried out in a suitable solvent like ethanol.
Thiosemicarbazones: The reaction with thiosemicarbazide (B42300) or its derivatives, such as 4-phenylthiosemicarbazide, yields the corresponding thiosemicarbazones. nih.gov These compounds are valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles. The synthesis of a new series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones has been reported, with the products characterized by elemental and spectral analysis. nih.gov
Thienoyl Hydrazones: Similarly, condensation with 2-thiophenecarboxylic acid hydrazide in a mixture of methanol (B129727) and chloroform (B151607) with a catalytic amount of acetic acid results in the formation of 2-thienoyl hydrazone derivatives. acs.org These compounds have been synthesized in excellent yields and their stereochemistry has been confirmed by 1D and 2D NMR spectral data. acs.org
Table 2: Representative Hydrazone Derivatives of this compound
| Hydrazine Derivative | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 4-Phenylthiosemicarbazide | Ethanol, reflux | This compound 4'-phenylthiosemicarbazone | nih.gov |
| 2-Thiophenecarboxylic acid hydrazide | Methanol/CHCl3, Acetic acid (cat.), reflux | This compound-2'-thienoyl hydrazone | acs.org |
| Cyclohexylthiosemicarbazide | Ethanol, Acetic acid (cat.), room temp. | N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide |
Cyclization Reactions of Hydrazone Derivatives to Spiro Heterocycles (e.g., Thiazolidinones, Thiazoles, Thiadiazoles, Spiro-s-tetrazine)
The hydrazone derivatives of this compound, particularly the thiosemicarbazones, are versatile precursors for the synthesis of spiro heterocycles. The C=N bond of the hydrazone moiety and the reactive groups of the thiosemicarbazide portion participate in cyclization reactions to form five-membered heterocyclic rings spiro-fused at the C-9 position of the azabicycle.
Spiro-Thiazolidinones: Cyclization of the thiosemicarbazones with ethyl bromoacetate (B1195939) in the presence of sodium acetate and acetic acid affords novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones. researchgate.net
Spiro-Thiazoles: The reaction of the thiosemicarbazones with α-haloketones, such as phenacyl bromide, leads to the formation of Hantzsch thiazoles, specifically 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles. nih.gov
Spiro-Thiadiazoles: Cyclization of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones under acetylating conditions, for instance with acetic anhydride (B1165640), yields 2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ²-1,3,4-thiadiazoline derivatives. nih.govgoogle.com
Spiro-s-tetrazine: The condensation reaction of the parent ketone with thiocarbohydrazide (B147625) (TCH) leads to the formation of a spiro-s-tetrazine derivative. nih.gov
Table 3: Synthesis of Spiro Heterocycles
| Hydrazone Derivative | Cyclizing Agent | Spiro Heterocycle | Reference |
|---|---|---|---|
| Thiosemicarbazone | Ethyl bromoacetate | Spiro-thiazolidinone | researchgate.net |
| Thiosemicarbazone | Phenacyl bromide | Spiro-thiazole | nih.gov |
| Thiosemicarbazone | Acetic anhydride | Spiro-thiadiazole | nih.govgoogle.com |
Monothioketal Formation and Related Carbonyl Modifications
The carbonyl group at C-9 can be protected or modified through the formation of ketals and thioketals. The ethylene (B1197577) monothioketal of this compound has been synthesized by reacting the ketone with 2-mercaptoethanol (B42355) in the presence of boron trifluoride in an ether-acetic acid mixture. bath.ac.uk Only one isomer was isolated from this reaction. bath.ac.uk Conformational analysis of this monothioketal revealed that it exists in a chair-chair conformation. bath.ac.uk
The reaction involves the acid-catalyzed addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon, followed by intramolecular cyclization of the hydroxyl group to form the five-membered oxathiolane ring.
Table 4: Monothioketal Formation
| Reactant | Reagents | Product | Yield | Reference |
|---|
Conversion to Acetylene Derivatives (e.g., Acetylenic Alcohols)
The carbonyl group of this compound can be converted into acetylenic derivatives through nucleophilic addition of acetylides. This reaction, a standard method for the formation of propargyl alcohols, introduces an alkyne functionality into the molecule, which can serve as a handle for further transformations such as click chemistry or cross-coupling reactions.
The synthesis and X-ray diffraction study of 2,4-diphenyl-9-ethynyl-3-azabicyclo-[3.3.1]nonan-9-ol has been reported, confirming the feasibility of this transformation. scirp.org The reaction typically involves the treatment of the ketone with a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene, in an anhydrous ethereal solvent like THF. This results in the formation of a tertiary acetylenic alcohol at the C-9 position.
Table 5: Formation of Acetylenic Alcohol
| Reactant | General Reagent | Product | Reference |
|---|
Wittig-type Reactions to Yield Alkylidene Derivatives (e.g., Acetonitrile)
Wittig-type reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond, thus introducing an exocyclic methylene (B1212753) or substituted alkylidene group at the C-9 position. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly useful for this purpose.
The synthesis of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile has been achieved through the reaction of the parent ketone with diethylcyanomethyl phosphonate (B1237965) in the presence of a base such as lithium hydroxide (B78521) in THF. scirp.org This reaction introduces an acetonitrile (B52724) moiety attached to the C-9 position via a double bond. The resulting alkenyl nitriles are valuable synthetic intermediates. scirp.org
Table 6: Horner-Wadsworth-Emmons Reaction
| Reactant | Reagents | Product | Reference |
|---|
Modifications at the Bridgehead Nitrogen Atom (N-3)
The secondary amine at the N-3 position is a key site for functionalization, enabling the introduction of various substituents that can modulate the compound's steric and electronic properties.
The nitrogen atom of the this compound can be readily alkylated or acylated to introduce new functional groups.
N-Methylation: The N-methylation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be achieved by refluxing the parent compound with iodomethane (B122720) in the presence of anhydrous potassium carbonate in an acetone (B3395972) solvent. researchgate.net This reaction proceeds smoothly to yield the corresponding N-methyl derivative.
N-Acetylation: N-acetylation can be accomplished by treating the parent compound or its derivatives with acetic anhydride. For instance, N-acetylated spiro-thiadiazole derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized by heating the corresponding thiosemicarbazone precursor with acetic anhydride. nih.gov This indicates the feasibility of direct N-acetylation of the bicyclic amine under similar conditions.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| N-Methylation | Iodomethane, Anhydrous Potassium Carbonate, Acetone, Reflux | 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
| N-Acetylation | Acetic Anhydride, Heat | N-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
Functionalization for Complex Molecular Architectures
The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures, particularly those with potential biological activity. rsc.org The presence of both a secondary amine and a ketone allows for a dual-pronged approach to derivatization.
Functionalization at the N-3 position, as described above, is a common strategy. Additionally, the ketone at the C-9 position is a versatile handle for a wide range of chemical transformations. These include the formation of hydrazones, oximes, and semicarbazones, which can then be further modified or act as key intermediates. researchgate.net
For example, the reaction of this compound with thiosemicarbazide yields the corresponding thiosemicarbazone. This intermediate can then undergo cyclization reactions to form spiro-thiadiazole derivatives, which are of interest in medicinal chemistry. nih.gov Similarly, reaction with hydrazides can lead to the formation of N-isonicotinoylhydrazone derivatives, which have been investigated for their antimicrobial and anti-tubercular activities.
The combination of modifications at both the N-3 and C-9 positions allows for the creation of a diverse library of compounds. For instance, the N-methylated derivative can be further reacted at the C-9 position to produce complex hydrazinyl-benzo[d]thiazole derivatives. researchgate.net This highlights the utility of the this compound core in generating molecules with intricate three-dimensional structures and tailored functional groups. The inherent stereochemistry of the bicyclic system also provides a rigid framework for the spatial presentation of these functional groups, which is a critical aspect in the design of bioactive molecules. acs.org
| Reaction Site | Reaction Type | Resulting Structure | Potential Applications |
|---|---|---|---|
| C-9 | Reaction with Thiosemicarbazide | Thiosemicarbazone | Intermediate for Spiro-heterocycles |
| C-9 | Reaction with Hydrazides | Hydrazone | Antimicrobial, Anti-tubercular |
| N-3 and C-9 | N-Alkylation followed by C-9 Derivatization | Complex Heterocyclic Systems | Medicinal Chemistry Scaffolds |
Structural and Conformational Analysis of 2,4 Diphenyl 3 Azabicyclo 3.3.1 Nonan 9 One and Its Derivatives
Solid-State Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the solid-state structure of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives, providing precise data on bond lengths, bond angles, and torsional angles.
X-ray crystallographic studies have consistently revealed that derivatives of this compound predominantly adopt a twin-chair conformation in the solid state. nih.govscirp.org This arrangement involves both the piperidine (B6355638) and the cyclohexane (B81311) rings assuming a chair-like geometry. For instance, in the case of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, both the fused piperidine and cyclohexane rings are in a chair conformation. nih.gov Similarly, the bicyclic ring system of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate also exists in a twin-chair conformation. tandfonline.com This chair-chair conformation is a recurring structural motif across a range of derivatives of this bicyclic system. scirp.orgtandfonline.com In some related bicyclic systems, such as a 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a boat-chair conformation has been observed, where the nitrogen-containing ring is in a boat form and the sulfur-containing ring is in a chair form. nih.gov
The degree of distortion from an ideal chair conformation is quantified by puckering parameters. For 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, the puckering parameters for the piperidine ring were determined as q₂ = 0.044 (1) Å, q₃ = 0.598 (1) Å, and Q_T = 0.600 (1) Å. nih.gov The cyclohexane ring in the same molecule exhibited puckering parameters of q₂ = 0.122 (1) Å, q₃ = -0.556 (1) Å, and Q_T = 0.569 (1) Å. nih.gov In another derivative, 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono), the piperidine ring showed puckering parameters of q₁ and q₂ as 0.0714 (19) Å and -0.567 (19) Å, respectively, with a total puckering amplitude (Q_T) of 0.572 (19) Å. scirp.org The cyclohexane ring of this compound had puckering parameters of q₁ = 0.121 (2) Å and q₂ = 0.552 (2) Å, with a Q_T of 0.562 (2) Å. scirp.org These values indicate a deviation from the ideal chair geometry, suggesting some degree of flattening or distortion in the rings. The deviation of specific atoms from the least-squares plane of the ring further illustrates these distortions. For example, in 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, the N1 and C3 atoms of the piperidine ring deviate by 0.639 (1) Å and -0.705 (1) Å, respectively. nih.gov
| Compound | Ring | Puckering Parameters (Å) | Total Puckering Amplitude (Q_T) (Å) |
|---|---|---|---|
| 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile nih.gov | Piperidine | q₂ = 0.044 (1), q₃ = 0.598 (1) | 0.600 (1) |
| Cyclohexane | q₂ = 0.122 (1), q₃ = -0.556 (1) | 0.569 (1) | |
| 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono) scirp.org | Piperidine | q₁ = 0.0714 (19), q₂ = -0.567 (19) | 0.572 (19) |
| Cyclohexane | q₁ = 0.121 (2), q₂ = 0.552 (2) | 0.562 (2) |
A consistent finding across numerous X-ray crystallographic studies is the equatorial disposition of the phenyl groups at the C-2 and C-4 positions of the piperidine ring. nih.govscirp.org This orientation is energetically favorable as it minimizes steric hindrance. For instance, in 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, the phenyl rings are attached to the central azabicyclononane fragment in an equatorial orientation. nih.gov Similarly, in 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono), the planar phenyl rings also occupy an equatorial orientation. scirp.org The dihedral angle between these two phenyl rings varies depending on the specific derivative, with a value of 23.7 (1)° reported for the acetonitrile (B52724) derivative and 10.25 (12)° for the hydrazono derivative. nih.govscirp.org
Solution-State Conformational Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the conformation of molecules in solution, providing insights that are complementary to solid-state X-ray data. For this compound and its derivatives, both 1D and 2D NMR methods have been instrumental in establishing their solution-state stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. For the parent this compound, the aromatic protons typically appear as a multiplet in the range of 7.54–7.30 ppm, while the benzylic protons (H-2a and H-4a) are observed as a doublet around 4.39 ppm. The signals for the remaining protons of the bicyclic system appear at higher fields.
Two-dimensional NMR techniques are essential for the unambiguous assignment of these signals and for confirming the conformation.
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks. For instance, COSY spectra of derivatives of this compound would show correlations between the benzylic protons (H-2/H-4) and the bridgehead protons (H-1/H-5), as well as among the protons of the cyclohexane ring, helping to trace the connectivity within the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms. This is crucial for assigning the ¹³C NMR spectrum. For example, in N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide, the signals for the C-2 and C-4 carbons were assigned based on their HSQC correlations with the corresponding benzylic protons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. These experiments are key to confirming the stereochemical arrangement, such as the equatorial orientation of the phenyl groups. A strong NOE between the benzylic protons (H-2/H-4) and the adjacent axial protons of the bicyclic system would support an equatorial disposition of the phenyl substituents.
Through the combined application of these 1D and 2D NMR techniques, researchers have consistently concluded that this compound and its derivatives maintain a twin-chair conformation in solution, with the bulky phenyl groups occupying the sterically less hindered equatorial positions.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aryl-H | 7.54–7.30 | m |
| H-2a, H-4a | 4.39 | d |
| H-1, H-5 | 2.47 | br s |
| H-7a | 2.89 | m |
| H-6e, H-8e | 1.90-1.93 | dd |
| NH | 1.87 | br s |
| H-6a, H-8a | 1.74–1.64 | m |
| H-7e | 1.38 | quin |
Investigation of Conformational Dynamics and Energy Barriers
The conformational dynamics of this compound derivatives, particularly concerning the rotation around the nitrogen-substituent bond, have been elucidated using NMR spectral techniques. Studies on N-acyl derivatives, such as N-chloroacetyl- and N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes, indicate a lower energy barrier for N-CO rotation compared to analogous N-acyl-diphenylpiperidines. This suggests that the delocalization of the nitrogen's lone pair of electrons into the carbonyl group is less pronounced in this bicyclic system.
Even at temperatures as low as 213 K, the 1H NMR signals for these N-acyl derivatives did not resolve into separate signals for different rotamers, which points to a low rotational barrier. In contrast, related N-nitroso and N-formyl derivatives exhibit higher, measurable energy barriers. The unusually low N-N rotation barriers (12–15 kcal/mol) observed in N-nitroso derivatives are attributed to a significant deviation of the nitrosamino group from planarity, a consequence of steric strain with adjacent aryl substituents. acs.org This nonplanarity was confirmed by X-ray crystallography and UV spectroscopy. acs.org
Table 1: Rotational Energy Barriers in 2,4-Diphenyl-3-azabicyclo[3.3.1]nonane Derivatives
| Derivative | Method | Energy Barrier (kJ mol⁻¹) | Coalescence Temperature (K) | Reference |
|---|---|---|---|---|
| N-formyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | Dynamic ¹H NMR | 58.25 | 250 | |
| N-nitroso-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | Dynamic ¹H NMR | 67.8 | 341 | |
| N-nitroso derivatives | Variable Temp. NMR | ~50-63 (12-15 kcal/mol) | Not specified | acs.org |
Analysis of Stereoelectronic Effects (e.g., Hyperconjugative Interactions like nN→σ*C–H)
Stereoelectronic effects play a pivotal role in determining the conformational stability of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones. beilstein-journals.orgnih.gov One of the most significant of these is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom (nN) and the antibonding sigma orbital of an adjacent C–H bond (σC–H). beilstein-journals.orgnih.govbeilstein-journals.org Specifically, the interaction between the nitrogen's lone pair and the antibonding orbital of the equatorial C(7)–H bond (nN→σC–H(7)eq) is a primary factor stabilizing the observed chair-chair conformation. beilstein-journals.orgnih.gov
These effects have been investigated through both experimental and computational methods. Experimentally, one-bond carbon-proton coupling constants (¹J C–H) measured from ¹H NMR spectra provide insight into these electronic delocalizations. beilstein-journals.orgnih.gov Computationally, Natural Bond Orbital (NBO) analysis, performed using density functional theory (DFT), has been used to quantify the energy of these hyperconjugative interactions. beilstein-journals.orgnih.gov This combination of techniques confirms that stereoelectronic effects, rather than purely steric factors, are responsible for the preference of the chair-chair conformation in these compounds, in contrast to the chair-boat conformation seen in some analogous 3,7-diazabicyclo[3.3.1]nonan-9-ones. beilstein-journals.orgnih.gov
Comparative Analysis of Solid-State and Solution-State Conformations
The conformation of this compound and its derivatives has been extensively studied in both the solid state, primarily through single-crystal X-ray diffraction, and in solution, using Nuclear Magnetic Resonance (NMR) spectroscopy. The findings from both phases are remarkably consistent.
In the solid state, X-ray diffraction studies reveal that the bicyclic system adopts a "twin-chair" conformation, where both the piperidine and cyclohexane rings are in chair forms. nih.govdoi.org The phenyl groups at the C2 and C4 positions consistently occupy equatorial orientations. nih.govdoi.org
Table 2: Selected X-ray Crystallographic Data for a this compound Derivative (C₂₃H₂₄N₄OS)
| Parameter | Piperidine Ring | Cyclohexane Ring | Reference |
|---|---|---|---|
| Conformation | Chair | Chair | nih.gov |
| Puckering Amplitude, Qᴛ (Å) | 0.572 (19) | 0.562 (2) | nih.gov |
| Phenyl Group Orientation | Equatorial | - | nih.gov |
| Dihedral Angle Between Phenyl Rings | 10.25 (12)° | - | nih.gov |
Similarly, in solution, NMR studies, including analysis of coupling constants and Nuclear Overhauser Effect (nOe) data, confirm that the dominant conformation is the chair-chair form, with both phenyl rings in equatorial positions. beilstein-journals.org The consistency between the solid-state and solution-state data suggests that the twin-chair conformation is the most stable and intrinsically preferred arrangement for this molecular framework, with minimal influence from crystal packing forces or solvation effects.
Configurational Isomerism and Diastereoselective Control in Synthesis
The primary synthetic route to the this compound skeleton is a Mannich-type condensation reaction. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a ketone (such as cyclohexanone), an aldehyde (benzaldehyde), and an ammonia (B1221849) source (ammonium acetate), leading to the diastereoselective formation of the desired bicyclic product. researchgate.net The stereochemistry of the product is controlled during the reaction, generally resulting in the formation of the isomer where the two phenyl groups at positions C2 and C4 are in a cis-relationship and occupy equatorial positions in the preferred chair-chair conformation.
While the fundamental bicyclic framework is relatively rigid, configurational isomerism can be observed in certain derivatives. For instance, in related 2,4-diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones, trans-cis isomerism and rotational isomerism of the aromatic rings have been reported. rsc.org For N-substituted derivatives of this compound, such as N-nitroso compounds, rotational isomerism around the N-N bond is a key feature of their stereodynamics. acs.org However, the synthesis of the parent compound itself is highly diastereoselective, yielding a specific configuration as the major product. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-chloroacetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane |
| N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane |
| N-formyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane |
| N-nitroso-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For the 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one framework, DFT calculations have been instrumental in elucidating its geometry, and electronic and spectroscopic characteristics.
Theoretical geometry optimization of bicyclic compounds is crucial for understanding their inherent stability and conformation. For derivatives of this compound, DFT calculations are often employed to predict the most stable three-dimensional structure. The accuracy of these theoretical models is then validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography.
Studies on closely related derivatives, such as this compound O-benzyloxime, have shown a high degree of correlation between the geometry optimized using DFT methods (e.g., at the B3LYP/6-31G(d,p) level of theory) and the structure determined by single-crystal X-ray diffraction. researchgate.net The piperidine (B6355638) and cyclohexane (B81311) rings of the bicyclic system consistently adopt a stable twin-chair conformation. nih.govnih.govbeilstein-journals.org This conformation is a key structural feature of this class of compounds. The phenyl groups attached to the piperidine ring typically occupy equatorial positions. nih.gov
A comparison between theoretical and experimental bond lengths and angles for a representative derivative is presented below.
| Bond Lengths (Å) | Bond Angles (°) | ||||
|---|---|---|---|---|---|
| Bond | Theoretical | Experimental (XRD) | Angle | Theoretical | Experimental (XRD) |
| C1-C9 | 1.520 | 1.520 | C1-C2-C3 | 106.30 | 107.4 |
| C2-C8 | 1.550 | 1.543 | C3-C2-C8 | 108.16 | 108.5 |
| C4-C6 | 1.549 | 1.507 | C3-C4-C5 | 106.56 | 107.2 |
| C5-N28 | 1.468 | 1.465 | C5-C4-C6 | 115.86 | 115.8 |
| C7-C8 | 1.541 | 1.518 | C4-C6-C7 | 113.95 | 114.9 |
Table 1. Comparison of selected theoretical and experimental geometric parameters for this compound O-benzyloxime. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic and optical properties of a molecule. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netwuxiapptec.com
For derivatives of the title compound, DFT calculations have been used to determine the energies and spatial distributions of these orbitals. researchgate.net In a study on a 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene derivative, the HOMO was found to be primarily located on the phenylthiazole ring and C=N atoms, while the LUMO was distributed over the phenyl and piperidine rings. researchgate.net The calculated HOMO-LUMO energy gap for this derivative was 3.66927 eV, indicating significant chemical activity. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.22840 |
| LUMO | -1.55913 |
| Energy Gap (ΔE) | 3.66927 |
Table 2. Calculated Frontier Molecular Orbital energies for a derivative of this compound. researchgate.net
Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential) that are favorable for nucleophilic attack.
In a computational study of a derivative, an MEP surface was plotted over the optimized molecular structure. The analysis revealed that the most significant negative charge density (red region) was located on the C-N bond within a thiazole (B1198619) ring attached to the main bicyclic frame. researchgate.net Conversely, the C=N, NH, and other C=N groups connected to the ring system were identified as the most electrophilic (positive) regions, indicated by a blue color. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular electronic delocalization within a molecule. researchgate.net It provides a quantitative description of the bonding in terms of localized electron-pair bonding units.
Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. In the this compound system, a key factor influencing conformational stability is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom (nN) and the anti-bonding sigma orbital of an adjacent equatorial C-H bond (σ*C–H(eq)). beilstein-journals.org
NBO analysis, performed using DFT at the ωB97XD/6311++G(d,p) level, has been used to quantify the energy of these interactions (E(2)). beilstein-journals.orgbeilstein-journals.org The interaction nN→σ*C–H(7)eq has been identified as one of the main factors stabilizing the chair-chair conformation of these compounds. beilstein-journals.orgbeilstein-journals.org This stereoelectronic effect involves the delocalization of the nitrogen lone pair into the anti-bonding orbital of the C7-Heq bond. The strength of these interactions can be correlated with changes in experimentally observed NMR coupling constants. beilstein-journals.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ(C1-C2) | 2.93 |
| n(N) | σ(C4-C5) | 3.12 |
| n(N) | σ*(C7-Heq) | Not specified in source beilstein-journals.org but identified as a key interaction |
Table 3. Selected second-order perturbation theory analysis of Fock Matrix in NBO basis for related piperidones, illustrating hyperconjugative interactions involving the nitrogen lone pair. beilstein-journals.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
For the this compound framework, theoretical calculations have been used to analyze NMR spectra. Stereoelectronic effects, such as the hyperconjugative interaction nN→σ*C–H(7)eq, have a direct impact on NMR coupling constants. For instance, the difference in one-bond C-H coupling constants (Δ¹JC,H = ¹JC,H(eq) − ¹JC,H(ax)) for the C7 protons in a series of these compounds was found to be negative, ranging from -3.6 Hz to -5.8 Hz. beilstein-journals.org This negative value is attributed to the hyperconjugative interaction, which alters the Fermi contact term that governs the coupling constant. beilstein-journals.orgbeilstein-journals.org
Experimentally, the ¹³C NMR spectra of derivatives show characteristic signals for the bicyclic core. For example, in various derivatives, the benzylic carbons (C-2/C-4) appear in the range of 60-75 ppm, while the bridgehead carbons (C-1/C-5) resonate around 40-46 ppm. researchgate.netdoi.org The aliphatic carbons of the cyclohexane ring (C-6, C-7, C-8) typically appear between 21 and 30 ppm. researchgate.netdoi.org Theoretical calculations of these chemical shifts can aid in the precise assignment of signals in complex spectra.
Calculation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency mixing and electro-optic modulation. Organic molecules, particularly those with conjugated π-electron systems, are promising candidates for NLO materials. While direct computational studies on the NLO properties of this compound are not extensively documented in the literature, research on closely related derivatives provides valuable insights into the potential of this bicyclic system.
A computational study on a derivative, 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole, has been performed to evaluate its NLO properties. researchgate.net In this study, the first hyperpolarizability (β₀), a measure of the second-order NLO response, was calculated using the B3LYP/6-31G(d,p) level of theory based on the finite-field approach. researchgate.net The calculations were carried out using the Gaussian 03W package. researchgate.net
The study of this derivative revealed that the presence of donor-acceptor π-conjugation can lead to significant NLO responses. researchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) for this derivative showed a low energy gap, which is often indicative of higher polarizability and potential for NLO activity. researchgate.net Although specific numerical values for the hyperpolarizability of the parent this compound are not available in the cited literature, the findings for its derivative suggest that the core bicyclic structure could be a promising scaffold for the design of new NLO materials. researchgate.netdntb.gov.ua The high first-order hyperpolarizability observed in related compounds further supports the potential for NLO applications. dntb.gov.ua
Table 1: Computational Methods for NLO Property Calculation
| Computational Method | Basis Set | Software | Property Calculated | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p) | Gaussian 03W | First Hyperpolarizability (β₀) | researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The conformational landscape of this compound is a critical aspect of its stereochemistry and reactivity. Both experimental and theoretical methods have been employed to elucidate the preferred conformations of this bicyclic system.
X-ray crystallographic studies have consistently shown that 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, including the diphenyl derivative, adopt a twin-chair conformation in the solid state. nih.gov In this conformation, both the piperidine and cyclohexane rings exist in a chair form, with the aryl substituents occupying equatorial positions. nih.gov
Computational methods, including molecular mechanics and density functional theory (DFT), have been used to corroborate these experimental findings and to explore the energetics of different conformations. A study on the parent bicyclo[3.3.1]nonan-9-one (without the 2,4-diphenyl-3-aza substitutions) using ab initio and DFT calculations investigated the energy difference and inversion barrier between the twin-chair (CC) and boat-chair (BC) conformations. researchgate.net This study found a small energy difference of about 1 kcal/mol between the two conformers, with an inversion barrier of approximately 6 kcal/mol, suggesting that both conformers could potentially exist in equilibrium. researchgate.net
For derivatives of this compound, such as 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, the chair conformation of both the piperidine and cyclohexane rings has been confirmed through the analysis of puckering parameters derived from X-ray diffraction data. nih.gov
Table 2: Puckering Parameters for a Derivative of this compound
| Ring | q₂ (Å) | q₃ (Å) | Qᴛ (Å) | φ (°) | Conformation | Reference |
| Piperidine | 0.044 (1) | 0.598 (1) | 0.600 (1) | -156.7 (4) | Chair | nih.gov |
| Cyclohexane | 0.122 (1) | -0.556 (1) | 0.569 (1) | -128.0 (1) | Chair | nih.gov |
While detailed molecular dynamics simulations specifically for this compound are not extensively reported, molecular mechanics calculations have been successfully applied to study the structure of related 3-azabicyclo[3.3.1]nonane derivatives. orcid.org These computational approaches are valuable for understanding the conformational preferences and the stereodynamic behavior of this important class of bicyclic compounds. acs.org
Role As a Synthetic Building Block and Ligand Scaffold in Advanced Organic Chemistry
Utilization in the Construction of Spiro and Fused Heterocyclic Systems
The carbonyl group of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a key functional handle for the construction of spiro and fused heterocyclic systems. Through condensation and cyclization reactions, a variety of heterocyclic moieties can be appended at the C-9 position, leading to compounds with potential biological activities.
The reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with thiosemicarbazide (B42300) or its derivatives is a common strategy to introduce nitrogen and sulfur-containing heterocycles. For instance, the resulting thiosemicarbazones can be cyclized with agents like acetic anhydride (B1165640) or propionic anhydride to yield spiro-thiadiazole derivatives. nih.gov Research has shown that these spiro thiadiazoles, particularly those with electron-withdrawing groups on the phenyl rings at C-2 and C-4, exhibit significant antimicrobial activity. nih.gov
Further elaboration of the thiosemicarbazone intermediate can lead to other important heterocyclic systems. A simple condensation reaction with thiocarbohydrazide (B147625) (TCH) has been employed to synthesize spiro-s-tetrazine derivatives. nih.govresearchgate.net These derivatives can be further functionalized to incorporate other heterocyclic units like thiazolidinone and thiazole (B1198619). nih.govresearchgate.net Another synthetic route involves the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones under microwave irradiation with potassium superoxide (B77818) (KO2) to efficiently produce novel spiro-1',2',4'-triazolidin-3'-thiones. europeanreview.org
The reactivity of the bicyclic ketone also extends to the formation of oxygen-containing spiro heterocycles. A Reformatsky-type reaction with ethyl α-(bromomethyl)acrylate and activated zinc has been used to synthesize spiro-α-methylene-γ-butyrolactones. This reaction proceeds with high diastereoselectivity, preferentially forming the isomer where the C-O bond of the lactone is oriented axially towards the piperidine (B6355638) ring.
The following table summarizes representative examples of spiro heterocyclic systems synthesized from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.
| Starting Material | Reagent(s) | Resulting Spiro Heterocycle | Reference(s) |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | Acetic Anhydride / Propionic Anhydride | Thiadiazole | nih.gov |
| This compound | Thiocarbohydrazide (TCH) | s-Tetrazine | nih.govresearchgate.net |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | Potassium Superoxide (KO2) | 1',2',4'-Triazolidin-3'-thione | europeanreview.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | Ethyl α-(bromomethyl)acrylate, Zinc | α-Methylene-γ-butyrolactone |
Application in Coordination Chemistry as a Ligand Scaffold for Metal Complexation
The this compound framework is an excellent platform for designing multidentate ligands for coordination chemistry. By converting the C-9 ketone into an imine through condensation with various amine-containing molecules, Schiff base ligands with diverse donor atom sets can be prepared. These ligands readily form stable complexes with a range of transition metal ions.
A notable example involves the preparation of a Schiff base ligand by reacting this compound with furan-2-carbohydrazide. impactfactor.org This ligand, featuring N2O2 donor atoms, forms complexes with general formula [M(L)Cl2] with metal ions such as Cr(III), Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). impactfactor.orgresearchgate.net Similarly, condensation with semicarbazide (B1199961) yields a semicarbazone derivative that acts as a chromogenic reagent for the spectrophotometric determination of vanadium(V), forming a 1:1 metal-to-ligand complex. asianpubs.org
More complex ligands with N2S2 donor sets have also been synthesized. For example, Schiff base ligands derived from the reaction of amine precursors with 1,4-dithian-2-one (B1363137) have been prepared from this compound. semanticscholar.org These ligands, incorporating imine, amide, thioether, and thiolate moieties, form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). semanticscholar.org The resulting metal complexes often exhibit interesting geometries and biological activities that differ from the free ligands. impactfactor.orgsemanticscholar.org
The table below lists some of the metal complexes derived from ligands based on the this compound scaffold.
| Ligand Derivative | Donor Atoms | Metal Ions Complexed | Reference(s) |
| Furan-2-carbohydrazide Schiff base | N2O2 | Cr(III), Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | impactfactor.orgresearchgate.net |
| Semicarbazone | N, O | Vanadium(V) | asianpubs.org |
| Thiosemicarbazide/Semicarbazide Schiff bases | N, S / N, O | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | researchgate.net |
| N2S2 Schiff base from 1,4-dithian-2-one | N2S2 | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | semanticscholar.org |
Potential in the Development of Materials with Specific Properties (e.g., Non-Linear Optics)
The unique electronic and structural features of this compound derivatives make them promising candidates for the development of advanced materials, particularly in the field of non-linear optics (NLO). Organic NLO materials are of significant interest for applications in second harmonic generation, frequency mixing, and electro-optic modulation. researchgate.net
The NLO response in organic molecules is often associated with donor-acceptor π-conjugated (D-π-A) systems. The rigid bicyclic framework of this compound can serve as a scaffold to which π-conjugated systems can be attached. Research into hydrazone derivatives of this bicyclic ketone has highlighted their potential as NLO materials. researchgate.net For instance, a series of 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives has been synthesized and studied. Computational analysis, including calculations of hyperpolarizability, has been performed on these molecules to evaluate their NLO properties. researchgate.net The metal complexes of such hydrazones are also noted for their potential applications in NLO. researchgate.net The investigation of piperidone derivatives as prospective biophotonic materials is an emerging area of focus, suggesting that the this compound scaffold could play a role in the future design of materials with specific optical properties. researchgate.net
Q & A
Advanced Research Question
- X-ray crystallography : Confirms twin-chair conformation with equatorial phenyl groups (e.g., 2,4-bis(4-ethoxyphenyl) derivative; CCDC deposition recommended) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G(d,p)) with crystallographic data to validate intramolecular H-bonding and torsional angles .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing .
How can contradictory data on cytotoxicity vs. antioxidant activity be resolved?
Advanced Research Question
Contradictions arise from substituent-dependent redox mechanisms:
- Pro-oxidant effect : Electron-withdrawing groups (e.g., –Cl) generate ROS, increasing cytotoxicity but masking antioxidant capacity .
- Assay limitations : Use complementary methods (e.g., FRAP for antioxidants, ROS detection via fluorescence probes) to decouple overlapping effects .
What computational tools are effective for modeling this compound’s interactions?
Advanced Research Question
- Molecular docking (AutoDock/Vina) : Predict binding to cyclooxygenase-2 (COX-2) or opioid receptors, guided by pharmacophore alignment .
- MD simulations (GROMACS) : Assess stability of β-cyclodextrin complexes in aqueous environments over 100-ns trajectories .
- QSAR models : Correlate logP values with antimicrobial potency using partial least squares regression .
How does this compound compare to related bicyclic scaffolds?
Advanced Research Question
| Compound | Structural Difference | Bioactivity |
|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | Additional N-atom | ↑ Analgesic activity via opioid receptor modulation |
| Bicyclo[3.3.1]nonane | No ketone/N-atom | Minimal bioactivity |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | O/S heteroatoms | Limited pharmacological data |
What analytical methods validate purity and structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
